Methyl 2-(4-azidooxan-2-yl)acetate
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Description
Methyl 2-(4-azidooxan-2-yl)acetate is a useful research compound. Its molecular formula is C8H13N3O3 and its molecular weight is 199.21. The purity is usually 95%.
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Scientific Research Applications
Solvent Effects on Drug Solubility and Stability
Research on the solvent effect on the self-assembly of salt solvates of an antihypertensive drug reveals the importance of solvent-controlled self-assembly in drug formulation. This study demonstrates how solvent choice impacts the thermodynamic stability and solubility of drug solvates, which is crucial for enhancing drug efficacy and stability (Zhang & Zhang, 2017).
Conversion of Toxic Metabolites in Cells
Another study focused on the conversion of Methylglyoxal, a toxic metabolite, to acetol in Escherichia coli cells. This research highlights the enzymatic pathways involved in detoxifying harmful compounds within cells, showcasing the potential for biotechnological applications in detoxification and metabolic engineering (Ko et al., 2005).
Chemical Synthesis and Catalysis
A study on the synthesis of 4-amino-4-deoxy-L-arabinose and its reduction product provides insight into methods for producing complex sugars and amino sugars. Such research is fundamental for developing new pharmaceuticals and understanding biological processes (Naleway et al., 1988).
Properties
IUPAC Name |
methyl 2-(4-azidooxan-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-13-8(12)5-7-4-6(10-11-9)2-3-14-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBLEJJJZFGLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(CCO1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.